rac 1-Oleoyl-2,3-isopropylidieneglycerol
Description
Significance of Glycerol (B35011) Derivatives in Contemporary Chemical Biology
Glycerol (propane-1,2,3-triol) is a simple yet profoundly important biomolecule that serves as the structural foundation for lipids known as glycerides. wikipedia.org In contemporary chemical biology, glycerol and its derivatives are central to understanding numerous metabolic and structural processes. They are key metabolites in living organisms, with derivatives like glycerol phosphates and fatty acid esters (acylglycerols) being essential for lipogenesis and maintaining energy homeostasis. mdpi.comnih.gov
Phosphorylated forms of glycerol are critical intermediates in major metabolic pathways; for instance, dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate are vital components of glycolysis and the Calvin cycle. mdpi.com Furthermore, glycerol phosphates are fundamental building blocks of phospholipids (B1166683), which constitute the lipid bilayers of cell membranes. mdpi.com The biological significance of these molecules has spurred extensive research into their synthesis and function. Moreover, with the increasing production of glycerol as a byproduct of the biodiesel industry, it has become an abundant and valuable bio-based building block for synthesizing a wide range of chemical products, including active pharmaceutical ingredients (APIs). rsc.orgpreprints.org
Overview of Isopropylidene-Protected Glycerol Structures as Synthetic Precursors
In the chemical synthesis of specific acylglycerols, it is often necessary to differentiate between the three hydroxyl groups of the glycerol backbone. This is achieved through the use of protecting groups. The isopropylidene group is a common protecting group for diols, formed by the reaction of glycerol with acetone (B3395972) in the presence of an acid catalyst to create a cyclic acetal (B89532). researchgate.netorgsyn.org This structure is often referred to by the trade name Solketal. acs.org
When glycerol reacts with acetone, it typically forms 1,2-O-isopropylideneglycerol (also known as (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol), leaving the primary hydroxyl group at the C3 position available for reaction. researchgate.netwikipedia.org This protection strategy is fundamental in organic synthesis, allowing for the selective esterification of the free hydroxyl group. wikipedia.org
These isopropylidene-protected glycerols are crucial precursors for the regioselective synthesis of mono-, di-, and triglycerides. acs.orgwikipedia.org For example, to synthesize a 1-monoacylglycerol, chemists can start with 2,3-O-isopropylidene-rac-glycerol. The free hydroxyl group at the C1 position can be esterified with a specific fatty acid. researchgate.net Subsequently, the isopropylidene protecting group can be easily removed under mild acidic conditions to yield the desired 1-monoacylglycerol. wikipedia.orgresearchgate.net This method avoids the formation of unwanted isomers and is a key strategy for producing pure monoacylglycerols used in research, food, and pharmaceutical industries. researchgate.netgoogle.com The compound at the center of this article, rac 1-Oleoyl-2,3-isopropylidieneglycerol, is a direct product of this synthetic strategy, serving as the protected intermediate for 1-monooleoylglycerol (1-monoolein). researchgate.netchemsrc.com
Structure
2D Structure
Properties
Molecular Formula |
C24H44O4 |
|---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C24H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h11-12,22H,4-10,13-21H2,1-3H3/b12-11+ |
InChI Key |
LEEQPXMGHNSQNP-VAWYXSNFSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC1COC(O1)(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Rac 1 Oleoyl 2,3 Isopropylidieneglycerol
Chemoenzymatic Synthesis Approaches
Chemoenzymatic methods leverage the high selectivity of enzymes, particularly lipases, to catalyze specific reactions under mild conditions. This approach is advantageous for producing high-purity glycerolipids while minimizing byproducts and the need for extensive protection-deprotection steps.
Regioselective Esterification Strategies
The primary challenge in synthesizing 1-monoacylglycerols is achieving regioselectivity, directing the esterification to the sn-1 position of the glycerol (B35011) backbone. Enzymes, especially sn-1,3 specific lipases, are highly effective tools for this purpose. In the synthesis of rac 1-Oleoyl-2,3-isopropylidieneglycerol, the starting material, 2,3-isopropylideneglycerol (also known as 1,2-acetonide glycerol or solketal), has only one primary hydroxyl group available for reaction, simplifying the challenge of regioselectivity.
However, the principles of enzymatic regioselectivity are paramount in the broader context of glycerolipid synthesis. Lipases can differentiate between the primary (sn-1 and sn-3) and secondary (sn-2) hydroxyl groups of glycerol. For instance, lipase (B570770) from Rhizomucor miehei is 1,3-specific and can be used to esterify oleic acid to the primary positions of glycerol. nih.gov While the protection in 2,3-isopropylideneglycerol physically blocks the other positions, the choice of enzyme remains crucial to ensure a clean and efficient reaction at the single available site. Studies have shown that immobilized lipases like Novozym 435 (Candida antarctica lipase B) are highly efficient in catalyzing the esterification of protected glycerols with fatty acids to produce intermediates like 1-Oleoyl-2,3-isopropylidieneglycerol. researchgate.net
Application of Biocatalysts in Glycerolipid Synthesis
Biocatalysts, primarily lipases, have become indispensable in glycerolipid synthesis due to their ability to operate under mild conditions, high specificity, and reduced environmental impact compared to traditional chemical catalysts. hilarispublisher.commdpi.com The enzymatic synthesis of monoacylglycerols can be achieved through direct esterification of glycerol with fatty acids or glycerolysis of triglycerides. rsc.orgtaylorfrancis.com
In the context of this compound, the key reaction is the direct esterification of 2,3-isopropylideneglycerol with oleic acid. Lipases such as Candida antarctica lipase B (CALB), often used in an immobilized form like Novozym 435, are particularly effective for this transformation. researchgate.netresearchgate.net The mild reaction conditions (often temperatures between 40-60°C) preserve the integrity of unsaturated fatty acids like oleic acid, which can be susceptible to degradation at the high temperatures required for chemical catalysis. hilarispublisher.comrsc.org The reaction is typically carried out in an organic solvent, such as hexane (B92381) or iso-octane, to improve the solubility of the substrates and facilitate product recovery. researchgate.net
The efficiency of the enzymatic reaction can be influenced by several factors, as detailed in the table below.
Table 1: Factors Affecting Biocatalytic Synthesis of Monoacylglycerols
| Parameter | Description | Impact on Synthesis |
|---|---|---|
| Enzyme Type | Different lipases exhibit varying levels of activity and regioselectivity (e.g., Candida antarctica B, Rhizomucor miehei). nih.govnih.gov | Determines reaction speed and specificity. CALB is highly efficient for esterification. nih.gov |
| Substrate Ratio | The molar ratio of the protected glycerol to the fatty acid. | Affects reaction equilibrium and can influence the final product yield. |
| Temperature | The reaction temperature. | Influences enzyme activity and stability. Optimal temperatures are typically in the 40-60°C range. illinois.edu |
| Water Content | Water is a byproduct of esterification and its presence can shift the equilibrium back towards the reactants. | The removal of water (e.g., using molecular sieves) drives the reaction toward product formation. illinois.edu |
| Solvent | The choice of organic solvent. | Affects substrate solubility and enzyme performance. Non-polar solvents like hexane are common. researchgate.net |
Classical Organic Synthesis Routes
Classical organic synthesis provides a robust and scalable alternative to enzymatic methods. These routes rely on the strategic use of protecting groups to control reactivity and established esterification protocols to introduce the fatty acid moiety.
Strategies for Glycerol Protection and Deprotection in Complex Lipid Synthesis
The selective synthesis of glycerolipids is complicated by the presence of three hydroxyl groups with different reactivity (two primary, one secondary). researchgate.net To achieve the synthesis of a specific isomer like a 1-monoacylglycerol, a common strategy is to temporarily block the other hydroxyl groups.
For the synthesis of this compound, the starting material is glycerol. The sn-2 and sn-3 hydroxyl groups are protected by reacting glycerol with acetone (B3395972) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form a five-membered ring, resulting in 2,3-isopropylideneglycerol (solketal). researchgate.netresearchgate.net This acetonide (or ketal) protecting group is stable under neutral and basic conditions but can be easily removed under acidic conditions. This protection strategy effectively isolates the primary hydroxyl group at the sn-1 position for subsequent esterification. researchgate.netresearchgate.net
The final step after the oleoyl (B10858665) group is attached is the deprotection, which involves the hydrolysis of the isopropylidene group using an acid resin or dilute acid to yield the final 1-monoacylglycerol. researchgate.net
Table 2: Protection/Deprotection in 1-Monoolein Synthesis
| Step | Reaction | Reagents | Outcome |
|---|---|---|---|
| Protection | Acetonide formation | Glycerol, Acetone, Acid Catalyst (e.g., p-TSA) researchgate.net | Selectively blocks the sn-2 and sn-3 hydroxyls, yielding 2,3-isopropylideneglycerol. |
| Esterification | Acylation | 2,3-isopropylideneglycerol, Oleic Acid (or derivative) | Forms this compound. |
| Deprotection | Acetonide hydrolysis | Acidic conditions (e.g., acid resin, dilute aqueous acid) researchgate.net | Removes the protecting group to yield rac 1-Oleoyl-glycerol. |
Esterification Protocols for Fatty Acyl Moiety Incorporation
Once the 2,3-isopropylideneglycerol is prepared, the oleoyl group can be introduced using various standard esterification methods. The choice of protocol depends on factors like scale, desired purity, and the nature of the oleic acid derivative used.
Common methods include:
Fischer Esterification: Reacting 2,3-isopropylideneglycerol directly with oleic acid in the presence of a strong acid catalyst. This is an equilibrium process, and water must be removed to drive it to completion.
Acylation with Acyl Chlorides: A more reactive method involves converting oleic acid to oleoyl chloride (using, for example, thionyl chloride or oxalyl chloride). The resulting oleoyl chloride reacts readily with the free hydroxyl group of the protected glycerol, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. researchgate.net
Carbodiimide-Mediated Coupling: Using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group of oleic acid, allowing it to react with the alcohol. A catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often added to accelerate the reaction.
Steglich Esterification: A specific type of carbodiimide (B86325) coupling using DCC and a catalytic amount of DMAP, which is particularly mild and efficient. mdpi.com
These classical methods offer high yields and are well-established, providing reliable pathways to the target protected monoacylglycerol. frontiersin.org
Biochemical Reactivity and Enzymatic Interactions
Substrate Specificity of Lipases and Esterases
The specificity of lipases and esterases is a critical factor in their biological function and industrial application. This specificity can be influenced by the enzyme's molecular properties, the substrate's structure, and the conditions affecting enzyme-substrate binding. Various types of specificity have been identified, including substrate, positional, fatty acid, and stereospecificity. nih.gov
Mechanistic Investigations of Enzymatic Hydrolysis and Transesterification Reactions
Enzymatic hydrolysis and transesterification are key reactions catalyzed by lipases. In hydrolysis, the ester bond of rac-1-Oleoyl-2,3-isopropylideneglycerol is cleaved by the addition of water. Transesterification, on the other hand, involves the exchange of the oleoyl (B10858665) group with another acyl group from a different ester. This process is essentially a sequence of three reversible reactions, with di- and monoglycerides (B3428702) as intermediates. mdpi.com
The use of co-solvents can significantly impact these reactions. For instance, in the lipase-catalyzed hydrolysis of related compounds like isopropylidene glycerol (B35011) benzoate, the presence of organic co-solvents influences both the activity and enantioselectivity of the enzyme. researchgate.netresearchgate.net Studies have shown that the highest enzymatic activity is often observed in solvents that are either completely miscible or immiscible with water. researchgate.netresearchgate.net
Influence of Acyl Chain Composition and Stereochemistry on Enzyme Kinetics
The kinetics of lipase-catalyzed reactions are heavily influenced by the acyl chain composition and stereochemistry of the substrate. For example, studies on the hydrolysis of various esters of (R,S)-1,2-isopropylidene glycerol have demonstrated that the length of the acyl chain can affect the suitability of the substrate for a particular lipase (B570770). An ester with a longer octanoyl acyl chain was found to be a more suitable substrate for Pseudomonas sp. lipase compared to its acetate (B1210297) counterpart. researchgate.net
Stereospecificity is another crucial aspect of enzyme kinetics. Lipases can exhibit a preference for one enantiomer over another. For instance, some lipases show faster hydrolysis of the sn-1 primary ester compared to the sn-3 ester. nih.gov The resolution of racemic mixtures, such as (R,S)-1,2-O-isopropylidene glycerol acetate, can be achieved through enzymatic hydrolysis, yielding products with high enantiomeric excess. google.com The enantioselectivity of these reactions can be further enhanced by controlling factors like temperature. researchgate.net
The table below summarizes the kinetic parameters for the hydrolysis of different isopropylidene glycerol esters catalyzed by various lipases.
| Lipase Source | Substrate | Kinetic Parameter (E-value) | Reference |
| Pseudomonas sp. | (R,S)-1,2-isopropylidene glycerol octanoate | High | researchgate.net |
| Kluyveromyces marxianus | (R,S)-1,2-O-isopropylidene glycerol acetate | High enantiomeric excess | google.com |
| Lipase PS (Pseudomonas cepacia) | Isopropylidene glycerol benzoate | Varies with co-solvent | researchgate.netresearchgate.net |
Role in Glycerolipid Metabolism Pathways in Experimental Models
rac-1-Oleoyl-2,3-isopropylideneglycerol and similar molecules are instrumental in elucidating the complex pathways of glycerolipid metabolism. These pathways are central to energy storage, membrane structure, and cellular signaling.
Investigation as a Precursor in Diacylglycerol and Triacylglycerol Biosynthesis Pathways
Diacylglycerol (DAG) and triacylglycerol (TAG) biosynthesis are fundamental processes in lipid metabolism. DAG is a key intermediate in the synthesis of TAG and phospholipids (B1166683). frontiersin.org There are two primary pathways for DAG synthesis: the de novo pathway, which starts from glycerol-3-phosphate, and the conversion of phosphatidylcholine (PC) to DAG. frontiersin.orgnih.gov
In experimental models, analogs like rac-1-Oleoyl-2,3-isopropylideneglycerol can be used to trace the incorporation of specific acyl groups into DAG and subsequently into TAG. The biosynthesis of TAG from DAG is catalyzed by diacylglycerol-O-acyltransferases (DGATs). nih.gov Studies have shown that different DGAT isoforms exhibit distinct preferences for DAG isomers. For example, DGAT1 is more effective in acylating sn-1,2 and rac-1,2/2,3 DAGs, while DGAT2 shows a preference for sn-1,3 DAG. nih.gov
The oleoyl group is a common fatty acid in TAGs and its synthesis is a critical step. Oleoyl-CoA, synthesized by stearoyl-CoA desaturase 1 (SCD1), is a major substrate for the biosynthesis of lipids like 1-alkyl-2,3-diacylglycerol (ADG). nih.gov
Involvement in Cellular Phospholipid Remodeling Cycles
Phospholipids, the primary components of cellular membranes, are in a constant state of turnover and remodeling. nih.gov This process, often referred to as the Lands cycle, involves the deacylation of phospholipids by phospholipases to form lysophospholipids, followed by reacylation with a different fatty acyl-CoA by lysophospholipid acyltransferases (LPLATs). nih.gov
rac-1-Oleoyl-2,3-isopropylideneglycerol can be used in in vitro systems to study the substrate preferences of the enzymes involved in these remodeling cycles. The oleoyl group is a common constituent of phospholipids, and understanding how it is incorporated and removed is crucial for comprehending membrane dynamics and signaling processes.
Analysis of Metabolic Fluxes in Controlled Cellular or in vitro Systems
Metabolic flux analysis allows for the quantification of the rates of metabolic reactions in a biological system. By using isotopically labeled precursors similar in structure to rac-1-Oleoyl-2,3-isopropylideneglycerol, researchers can trace the flow of metabolites through various pathways.
For example, in the context of TAG biosynthesis in microalgae, fatty acids are sequentially transferred from CoA to glycerol-3-phosphate. nih.gov By introducing a labeled oleoyl group, one could theoretically track its incorporation into lyso-phosphatidic acid, then phosphatidic acid, DAG, and finally TAG, providing quantitative data on the flux through each step of the pathway. nih.gov Such analyses are vital for metabolic engineering efforts aimed at enhancing the production of specific lipids. nih.gov
The following table outlines the key enzymes in glycerolipid metabolism and their substrates, which can be studied using analogs like rac-1-Oleoyl-2,3-isopropylideneglycerol.
| Enzyme | Pathway | Substrate(s) | Product(s) |
| Lipase | Hydrolysis/Transesterification | Triacylglycerols, Diacylglycerols | Fatty acids, Glycerol, other esters |
| Diacylglycerol-O-acyltransferase (DGAT) | Triacylglycerol Biosynthesis | Diacylglycerol, Acyl-CoA | Triacylglycerol |
| Phospholipase A2 (PLA2) | Phospholipid Remodeling | Phospholipids | Lysophospholipids, Fatty acids |
| Lysophospholipid acyltransferase (LPLAT) | Phospholipid Remodeling | Lysophospholipids, Acyl-CoA | Phospholipids |
| Stearoyl-CoA desaturase 1 (SCD1) | Fatty Acid Metabolism | Stearoyl-CoA | Oleoyl-CoA |
Advanced Analytical Techniques for Research and Structural Characterization
High-Resolution Mass Spectrometry for Detailed Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) is a cornerstone in lipidomics for the detailed characterization and quantification of lipids like rac 1-Oleoyl-2,3-isopropylideneglycerol and its related metabolites. mdpi.comnih.gov Techniques such as Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) and Orbitrap MS provide high mass accuracy and resolving power, enabling the determination of elemental compositions and the differentiation of isobaric species. nih.govmdpi.com
When analyzing monoacylglycerol (MAG) derivatives, electrospray ionization (ESI) is a commonly employed soft ionization technique that minimizes fragmentation. mdpi.comcreative-proteomics.com In positive ion mode ESI-MS, rac 1-Oleoyl-2,3-isopropylideneglycerol is expected to form a dominant protonated molecule, [M+H]⁺. HRMS can measure the mass of this ion with high precision, allowing for the confident assignment of its elemental formula (C₂₄H₄₄O₄).
Data-dependent acquisition (DDA) methods can be used to generate fragmentation data (MS/MS) for structural confirmation. nih.gov A characteristic fragmentation pattern for this class of compounds involves the neutral loss of the glycerol (B35011) head group, resulting in a fragment ion corresponding to the fatty acyl chain. mdpi.com This detailed profiling is crucial for identifying the compound in complex biological matrices and for studying its role in various metabolic pathways.
Table 1: Expected HRMS Data for rac 1-Oleoyl-2,3-isopropylideneglycerol
| Analyte Information | Data |
| Compound Name | rac 1-Oleoyl-2,3-isopropylideneglycerol |
| Formula | C₂₄H₄₄O₄ |
| Exact Mass | 396.3240 |
| Ionization Mode | ESI Positive |
| Expected Adduct | [M+H]⁺ |
| Expected m/z | 397.3312 |
Nuclear Magnetic Resonance Spectroscopy for Advanced Structural Elucidation of Reaction Products and Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of rac 1-Oleoyl-2,3-isopropylideneglycerol. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon skeleton and the chemical environment of each proton, confirming the connectivity of the oleoyl (B10858665) chain, the glycerol backbone, and the isopropylidene protecting group. rsc.orgresearchgate.net
The formation of the stable isopropylidene derivative from a 1-monoacylglycerol results in a characteristic ¹³C NMR spectrum that allows for clear differentiation from the corresponding 2-monoacylglycerol isomer. nih.gov Integration of specific, well-resolved resonances in the ¹³C NMR spectrum can be used to directly quantify the proportion of monoacylglycerol isomers in a mixture. nih.gov
In the ¹H NMR spectrum, characteristic signals would include multiplets for the glycerol backbone protons, a singlet for the two methyl groups of the isopropylidene moiety, and distinct signals for the vinyl protons of the oleic acid double bond, as well as triplets and multiplets for the methylene (B1212753) groups of the fatty acid chain. The ¹³C NMR spectrum would show unique chemical shifts for the carbonyl carbon of the ester, the quaternary carbon of the isopropylidene group, and the carbons of the glycerol backbone, confirming the structure.
Table 2: Predicted ¹H NMR Chemical Shifts for rac 1-Oleoyl-2,3-isopropylideneglycerol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Glycerol CH₂O-CO | ~4.15 | dd |
| Glycerol CH₂O-C(CH₃)₂ | ~4.05 | dd |
| Glycerol CHO | ~4.30 | m |
| Isopropylidene CH₃ | ~1.35, ~1.42 | s |
| Oleoyl CH=CH | ~5.34 | m |
| Oleoyl α-CH₂ | ~2.32 | t |
| Terminal CH₃ | ~0.88 | t |
Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research Settings
Chromatographic techniques are fundamental for separating rac 1-Oleoyl-2,3-isopropylideneglycerol from starting materials, byproducts, and other impurities, thereby enabling purity assessment and real-time reaction monitoring.
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile and polar compounds like monoacylglycerols and their derivatives. creative-proteomics.com Reversed-phase HPLC, often coupled with detectors such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS), is commonly used for the separation and quantification of these lipids. mdpi.comgerli.com
In a typical research setting, an HPLC method can be developed to monitor the progress of a reaction synthesizing rac 1-Oleoyl-2,3-isopropylideneglycerol. By taking aliquots from the reaction mixture over time, HPLC can track the consumption of reactants and the formation of the desired product. This allows for the optimization of reaction conditions such as time, temperature, and catalyst concentration. The method can also resolve the 1- and 2-monoacylglycerol isomers, which is critical for assessing the regioselectivity of the synthesis. gerli.com
Table 3: Example HPLC Method Parameters for Monoacylglycerol Derivative Analysis
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detector | ELSD or Mass Spectrometer (ESI) |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of fatty acid composition. nih.govsemanticscholar.org While rac 1-Oleoyl-2,3-isopropylideneglycerol itself is not sufficiently volatile for direct GC analysis, GC-MS is used to verify the identity and purity of its fatty acid component (oleic acid).
The procedure involves the hydrolysis or transesterification of the molecule to cleave the oleic acid from the glycerol backbone. The resulting free fatty acid is then derivatized to a more volatile form, most commonly a fatty acid methyl ester (FAME). journal-of-agroalimentary.ro This is achieved by reacting the sample with a reagent like methanol (B129727) in the presence of an acid or base catalyst. semanticscholar.org
The FAME mixture is then injected into the GC-MS system. The components are separated based on their boiling points and polarity on a capillary column, and the mass spectrometer provides mass spectra for each eluting peak. By comparing the retention time and mass spectrum of the resulting oleic acid methyl ester to an authentic standard, its identity is confirmed. This analysis is crucial for ensuring that no isomerization or degradation of the fatty acid chain has occurred during synthesis. nih.govlipidmaps.org
Applications As a Research Probe and Synthetic Building Block
Utilization in the Chemical Synthesis of Complex Glycerolipids and Lipid Standards
The strategic use of protecting groups is fundamental in the chemical synthesis of complex lipids to achieve specific structures. rac-1-Oleoyl-2,3-isopropylideneglycerol is an important precursor in the synthesis of various glycerolipids, including diacylglycerols and triacylglycerols with defined fatty acid composition. The isopropylidene group provides a stable acetal (B89532) that protects the sn-2 and sn-3 hydroxyls, allowing for selective reactions at the free primary hydroxyl group.
This compound is particularly useful for the synthesis of 1-monoacylglycerols. Following its synthesis, the isopropylidene protecting group can be removed under mild acidic conditions to yield 1-oleoyl-rac-glycerol. This monoacylglycerol can then be used as a starting material for the synthesis of more complex lipids. For instance, it can be further acylated with different fatty acids at the sn-2 and sn-3 positions to produce specific diacylglycerols and triacylglycerols. This controlled approach is essential for creating lipid standards with known structures, which are crucial for the accurate quantification and identification of lipids in complex biological samples.
The general synthetic utility of protected glycerols is highlighted in the chemoenzymatic synthesis of various structured lipids. nih.govnih.gov The enzymatic acylation of protected glycerols allows for high regioselectivity, which is difficult to achieve through purely chemical methods. core.ac.uk
Development of Fluorescent or Stable Isotope-Labeled Lipid Probes for Biochemical Studies
Lipid probes, which can be either fluorescently tagged or labeled with stable isotopes, are indispensable tools for tracking the metabolism, transport, and localization of lipids within cells. While direct evidence for the use of rac-1-Oleoyl-2,3-isopropylideneglycerol in the synthesis of such probes is not extensively documented in publicly available literature, its structure makes it a logical precursor for such applications.
For the creation of stable isotope-labeled probes, either the oleoyl (B10858665) chain or the glycerol (B35011) backbone of rac-1-Oleoyl-2,3-isopropylideneglycerol could be synthesized using isotopically enriched starting materials (e.g., ¹³C- or ²H-labeled oleic acid or glycerol). This labeled precursor could then be used to build more complex labeled glycerolipids. These labeled lipids can be introduced into cellular systems or organisms, and their metabolic fate can be traced using mass spectrometry. This approach provides valuable insights into lipid metabolic pathways and fluxes in both healthy and diseased states.
Similarly, for fluorescent probes, a fluorescent moiety could be chemically attached to the molecule. For instance, after deprotection of the isopropylidene group to yield 1-oleoyl-rac-glycerol, the resulting diol could be selectively modified. Alternatively, a fluorescently labeled fatty acid could be used in the initial synthesis of the molecule. These fluorescent lipid analogues allow for the visualization of lipid dynamics in living cells using techniques such as fluorescence microscopy.
Investigations into Enzyme Mechanism and Substrate Binding Dynamics
rac-1-Oleoyl-2,3-isopropylideneglycerol and similar protected glycerolipids are valuable substrates for studying the kinetics and mechanisms of lipolytic enzymes, particularly lipases. The presence of the bulky isopropylidene group can influence substrate binding and the catalytic activity of enzymes, providing insights into the steric constraints of the active site.
Kinetic studies involving the enzymatic synthesis of isopropylidene glycerol esters have been conducted to understand the reaction mechanisms of lipases. dss.go.th For example, the lipase-catalyzed esterification of isopropylidene glycerol with fatty acids has been shown to follow a Ping-Pong Bi-Bi mechanism, which involves the formation of an acyl-enzyme intermediate. dss.go.th By varying the concentration of substrates like rac-1-Oleoyl-2,3-isopropylideneglycerol and observing the reaction rates, key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) can be determined.
The enantioselectivity of enzymes can also be investigated using the racemic mixture of this compound. Lipases may exhibit a preference for hydrolyzing or synthesizing one enantiomer over the other, leading to the kinetic resolution of the racemic mixture. google.com This is a widely used strategy for the preparation of enantiomerically pure glycerolipids.
Below is a table summarizing kinetic parameters for a lipase-catalyzed esterification of isopropylidene glycerol with caproic acid, illustrating the type of data obtained from such studies. dss.go.th
| Substrate | Michaelis-Menten Constant (Kₘ) | Maximum Rate (Vₘₐₓ) |
| Isopropylidene glycerol | 0.23 M | 96 µmol min⁻¹ mg⁻¹ |
| Caproic acid | 0.32 M | 96 µmol min⁻¹ mg⁻¹ |
Application in the Construction of Artificial Membrane Systems and Liposomes for Biophysical Studies
Artificial membrane systems, such as liposomes, are widely used as simplified models of biological membranes to study a variety of biophysical properties and processes. These include membrane fluidity, permeability, phase behavior, and lipid-protein interactions. While rac-1-Oleoyl-2,3-isopropylideneglycerol itself, with its bulky protecting group, is not typically a direct component of artificial membranes, its deprotected product, 1-oleoyl-rac-glycerol (a diacylglycerol), plays a significant role in membrane biophysics. tue.nl
Diacylglycerols (DAGs) are known to be important signaling molecules and can also influence the physical properties of lipid bilayers. tue.nlnih.gov The presence of DAGs in a phospholipid membrane can induce changes in membrane curvature and promote the formation of non-lamellar lipid phases. tue.nl Studies have shown that the incorporation of diacylglycerol analogues into liposomes can induce phase separation, which may have implications for targeted drug delivery. tue.nl The enzymatic conversion of phospholipids (B1166683) to diacylglycerols by phospholipase C within liposomes can lead to the destabilization and eventual disintegration of the vesicles. nih.gov
Therefore, rac-1-Oleoyl-2,3-isopropylideneglycerol serves as a synthetic precursor to the oleoyl-diacylglycerol used in these biophysical studies. The ability to synthesize specific diacylglycerols through this protected intermediate allows researchers to systematically investigate how different lipid structures affect the properties of artificial membranes.
Future Perspectives and Emerging Research Avenues
Development of Novel Biocatalytic Systems for Glycerolipid Engineering
The chemical synthesis of structured glycerolipids often requires complex protection and deprotection steps to achieve desired regioselectivity. Biocatalysis, using isolated enzymes or whole-cell systems, presents a powerful alternative, offering high specificity under mild reaction conditions. Future research is focused on engineering novel biocatalytic systems where protected intermediates like rac 1-Oleoyl-2,3-isopropylideneglycerol are pivotal.
The isopropylidene group serves as a protecting moiety for the sn-2 and sn-3 positions of the glycerol (B35011) backbone, allowing enzymes to specifically target the sn-1 position. The development of new lipases and acyltransferases with tailored substrate specificities will enable the efficient and precise synthesis of complex monoacylglycerols and other glycerolipids. Research in this area includes the use of enzymes like those from Kluyveromyces marxianus for the resolution of racemic mixtures, which is a key step in producing enantiomerically pure pharmaceuticals. google.com The enzymatic phosphorylation of glycerol derivatives to produce valuable compounds like rac-glycerol-1-phosphate further highlights the potential of biocatalysis in valorizing simple building blocks. nih.gov
Emerging research avenues involve:
Enzyme Immobilization: Developing robust methods to immobilize lipases and other relevant enzymes, enhancing their stability, reusability, and efficiency in industrial-scale synthesis of structured glycerolipids.
Directed Evolution: Using protein engineering techniques to alter the active sites of existing enzymes, thereby creating biocatalysts that can accept a wider range of protected glycerol backbones and fatty acid donors.
Multi-Enzyme Cascade Reactions: Designing one-pot synthesis systems where multiple enzymatic reactions occur sequentially, streamlining the production of complex glycerolipids from simple precursors and minimizing purification steps.
These advancements promise to make the synthesis of specialized glycerolipids more sustainable and economically viable, moving away from traditional organochemical methods. google.com
Table 1: Key Enzymes in Biocatalytic Glycerolipid Synthesis
| Enzyme Class | Function | Relevance to Glycerolipid Engineering |
|---|---|---|
| Lipases | Catalyze the hydrolysis and synthesis of ester bonds in glycerolipids. | Used for the regioselective acylation or deacylation of protected glycerol intermediates. |
| Acyltransferases | Transfer acyl groups (fatty acids) from a donor molecule (like Acyl-CoA) to an acceptor (like glycerol-3-phosphate). | Central to building the glycerolipid backbone; engineered versions can create novel lipid structures. |
| Phosphatases | Catalyze the removal of phosphate (B84403) groups. | Used in the synthesis of glycerol phosphates and in the conversion of phosphatidate to diacylglycerol. nih.govnih.gov |
| Kinases | Catalyze the addition of phosphate groups. | Essential for creating phosphorylated intermediates like phosphatidic acid, a key branch point in lipid synthesis. creative-proteomics.com |
Exploration of Undiscovered Metabolic Roles in Non-Clinical Biological Systems
While the roles of glycerolipids in energy storage and membrane structure are well-established, their functions in metabolic signaling are an area of active discovery. Monoacylglycerols (MAGs), for which rac 1-Oleoyl-2,3-isopropylideneglycerol is a synthetic precursor, are increasingly recognized as critical signaling molecules or the source of them. creative-proteomics.comnih.gov
Monoacylglycerol lipase (B570770) (MGL) is a key enzyme that hydrolyzes MAGs into free fatty acids and glycerol. nih.govnih.gov This action is not merely for catabolism; it releases signaling molecules like arachidonic acid from 2-arachidonoylglycerol (B1664049) (2-AG), a major endocannabinoid. nih.govnih.gov The released arachidonic acid is a precursor to prostaglandins (B1171923) and other inflammatory mediators. nih.gov Therefore, the metabolism of MAGs sits (B43327) at a crucial intersection of lipid metabolism and cellular signaling.
Future research aims to uncover the roles of specific MAG species in non-clinical biological systems, such as plants, fungi, and bacteria. These investigations may reveal novel signaling pathways or metabolic adaptations. For instance, certain monoacylglycerols have been identified in seaweeds and show potential anti-inflammatory properties, suggesting diverse biological activities across different life forms. taylorandfrancis.com
Key research questions include:
What are the full range of MAG species present in various non-mammalian organisms?
Do these organisms possess unique enzymes for MAG synthesis and degradation that could be harnessed for biocatalysis?
How do MAG-derived signaling pathways in these organisms regulate physiological processes like growth, development, and stress response?
Exploring these questions will broaden our fundamental understanding of lipid biochemistry beyond the context of human disease.
Table 2: Functions of Monoacylglycerols (MAGs) in Biological Systems
| Function | Description | Key Molecules/Pathways Involved |
|---|---|---|
| Energy Metabolism | MAGs are intermediates in the breakdown (lipolysis) of triacylglycerols (triglycerides) stored in adipose tissue. | Triacylglycerols, Diacylglycerols, Monoacylglycerol Lipase (MGL), Free Fatty Acids. creative-proteomics.com |
| Lipid Signaling | Certain MAGs, like 2-arachidonoylglycerol (2-AG), are potent signaling molecules in the endocannabinoid system. | 2-AG, Cannabinoid Receptors (CB1, CB2), Diacylglycerol Lipase (DAGL). nih.gov |
| Precursor for Bioactive Molecules | The hydrolysis of MAGs releases fatty acids that can be converted into other signaling molecules like prostaglandins. | Arachidonic Acid, Cyclooxygenase (COX) enzymes, Prostaglandins. nih.govnih.gov |
| Biosynthetic Intermediates | MAGs serve as precursors for the synthesis of more complex lipids, including phospholipids (B1166683) and triglycerides. | Acyltransferases, Phosphatidic Acid, Kennedy Pathway. creative-proteomics.comcreative-proteomics.com |
Integration with Advanced Lipidomics and Systems Biology Approaches for Comprehensive Understanding
The immense structural diversity of lipids presents a significant analytical challenge. Lipidomics, which seeks to identify and quantify the entire complement of lipids (the lipidome) in a biological system, is essential for unraveling this complexity. researchgate.net Systems biology, in turn, integrates this data with information from genomics, proteomics, and metabolomics to construct comprehensive models of cellular processes. nih.govlongdom.org
In this context, rac 1-Oleoyl-2,3-isopropylideneglycerol and related compounds are invaluable as analytical standards. The characterization of complex glycerolipid mixtures by techniques like mass spectrometry relies on well-defined standards for accurate identification and quantification. aocs.org By using synthetic standards, researchers can develop and validate analytical methods capable of distinguishing between closely related lipid species that may differ only in the position or type of fatty acid attached to the glycerol backbone. nih.gov
The future of glycerolipid research lies in leveraging these advanced approaches to:
Map Lipid Networks: Create detailed maps of metabolic pathways showing how different glycerolipid species are synthesized, interconverted, and degraded in response to various stimuli. researchgate.net
Identify Novel Biomarkers: Use lipidomic profiling to discover specific lipid signatures associated with different physiological states or environmental conditions in various organisms.
Build Predictive Models: Develop computational models that can predict how perturbations in one part of the lipid network—for example, the inhibition of an enzyme like monoacylglycerol lipase—will affect the entire system. nih.gov
Integrating precise analytical data, made possible by standards derived from compounds like rac 1-Oleoyl-2,3-isopropylideneglycerol, into systems biology frameworks will provide a holistic understanding of the multifaceted roles of glycerolipids in life. longdom.org
Q & A
Q. What are the recommended synthesis methods for rac 1-Oleoyl-2,3-isopropylidieneglycerol, and how can purity be verified?
- Methodological Answer : The synthesis typically involves esterification of glycerol derivatives. The isopropylidene group at the 2,3-positions of glycerol acts as a protective group, enabling selective acylation at the 1-position with oleoyl chloride. Purification is achieved via column chromatography using silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Purity verification employs High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and UV detection at 205 nm. Nuclear Magnetic Resonance (<sup>1</sup>H NMR ) is critical for structural confirmation, particularly to distinguish regioisomers and confirm acyl group placement .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : While direct safety data for this compound are limited, analogous glycerides (e.g., 1-Docosahexaenoyl-rac-glycerol) require:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid aerosol formation and inhalation risks .
- Storage : Store at -20°C in sealed containers under inert gas (e.g., nitrogen) to prevent oxidation .
- Fire Safety : Avoid ignition sources if solvents (e.g., acetonitrile) are present, as flammability risks depend on formulation .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its phase behavior in lipid systems?
- Methodological Answer : The rac (racemic) mixture’s stereochemistry impacts crystallization kinetics and polymorphism. Studies on similar triacylglycerols (e.g., 1-Oleoyl-2,3-dipalmitoyl-sn-glycerol) use Differential Scanning Calorimetry (DSC) to monitor melting profiles and X-ray Diffraction (XRD) to identify polymorphic forms (α, β, β′). The isopropylidene group may restrict molecular packing, altering phase transitions. Binary mixtures with saturated lipids often exhibit eutectic behavior, requiring controlled cooling rates (1–5°C/min) for reproducible results .
Q. What analytical challenges arise in quantifying this compound in complex lipid matrices?
- Methodological Answer : Co-elution with structurally similar lipids (e.g., diacylglycerols) complicates quantification. Mitigation strategies include:
- LC-MS/MS : Use electrospray ionization (ESI) in positive mode with precursor ion scanning for m/z 397.3 [M+NH4]<sup>+</sup>. Internal standards (e.g., deuterated analogs) improve accuracy .
- Data Interpretation : Monitor fragment ions (e.g., m/z 265 for oleate) to distinguish isobaric species. Matrix effects in biological samples require normalization using stable isotope-labeled internal standards .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies often stem from solvent polarity and temperature variations. A systematic approach involves:
- Solvent Screening : Test solubility in binary solvent systems (e.g., chloroform/methanol) at 25°C and 37°C.
- Dynamic Light Scattering (DLS) : Assess aggregation states in aqueous buffers (e.g., PBS) to differentiate micelle formation vs. true solubility.
- Critical Micelle Concentration (CMC) : Determine via fluorescent probes (e.g., pyrene) to quantify self-assembly behavior .
Experimental Design Considerations
Q. What protocols optimize the enzymatic hydrolysis of this compound for functional studies?
- Methodological Answer : Use lipases (e.g., Candida rugosa) with regioselectivity for the 1-position. Key parameters:
- Substrate Preparation : Dissolve in tert-butanol for enhanced enzyme activity.
- Reaction Conditions : pH 7.0, 37°C, and agitation (200 rpm) for 24 hours.
- Product Analysis : Monitor hydrolysis via Thin-Layer Chromatography (TLC) with hexane/diethyl ether/acetic acid (70:30:1) and charring with sulfuric acid .
Q. How can researchers mitigate oxidative degradation during long-term storage of rac 1-Oleoyl-2,3-isopropylidieneglycerol?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
